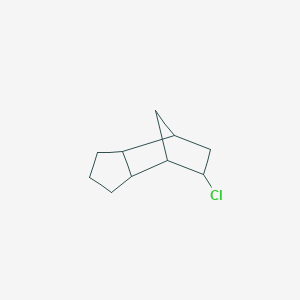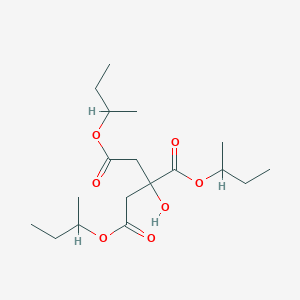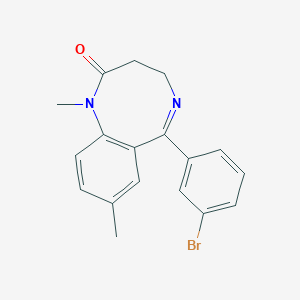
6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one is a complex organic compound with a unique structure that includes a bromophenyl group and a benzodiazocinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as column chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one involves its interaction with specific molecular targets and pathways. For example, it may target enzymes or receptors involved in key biological processes, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound shares a similar bromophenyl group but has a different core structure.
3-(3-Bromophenyl)propionic acid: This compound also contains a bromophenyl group but differs in its functional groups and overall structure.
Uniqueness
6-(3-Bromophenyl)-1,2,3,4-tetrahydro-1,8-dimethyl-1,5-benzodiazocin-2-one is unique due to its benzodiazocinone core, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
76061-55-7 |
|---|---|
Molecular Formula |
C18H17BrN2O |
Molecular Weight |
357.2 g/mol |
IUPAC Name |
6-(3-bromophenyl)-1,8-dimethyl-3,4-dihydro-1,5-benzodiazocin-2-one |
InChI |
InChI=1S/C18H17BrN2O/c1-12-6-7-16-15(10-12)18(13-4-3-5-14(19)11-13)20-9-8-17(22)21(16)2/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
ODTIDJXMAFBPPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CCN=C2C3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


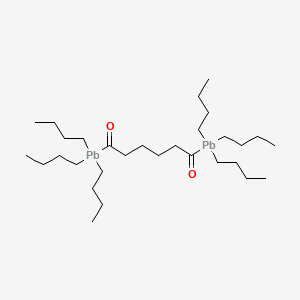
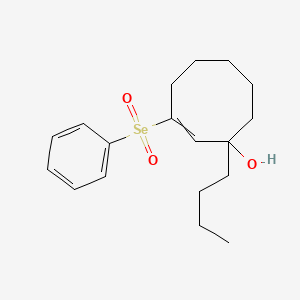
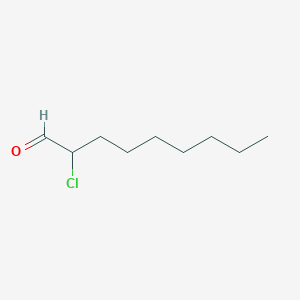
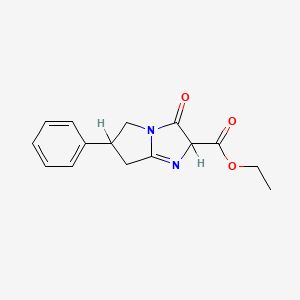
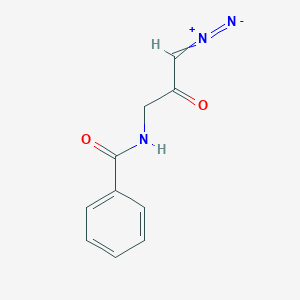
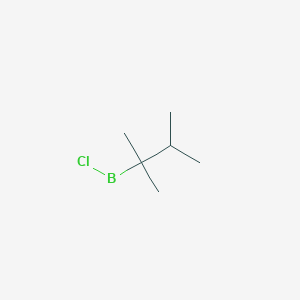
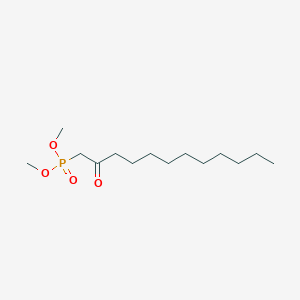
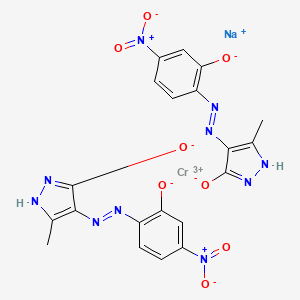
![3,4-Dibromo-7-oxabicyclo[4.1.0]heptane-1-carbonitrile](/img/structure/B14441958.png)
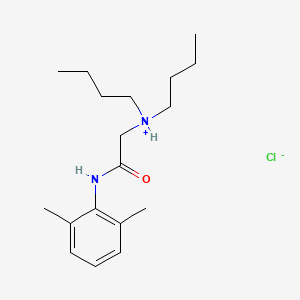
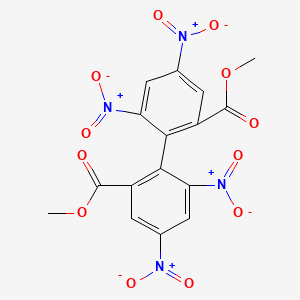
![2,5-Pyrrolidinedione, 1-[(phenylsulfonyl)oxy]-](/img/structure/B14441976.png)
